1-Isopropylpiperidin-3-one

Vue d'ensemble

Description

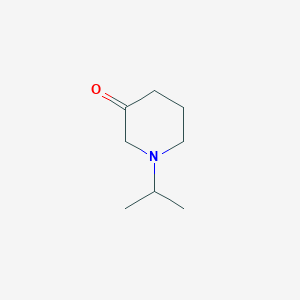

1-Isopropylpiperidin-3-one is an organic compound with the molecular formula C8H15NO It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Isopropylpiperidin-3-one can be synthesized through several methods. One common approach involves the alkylation of piperidin-3-one with isopropyl halides under basic conditions. The reaction typically uses a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the piperidin-3-one, followed by the addition of isopropyl halide to form the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and controlled temperature and pressure conditions can enhance the efficiency of the synthesis process.

Analyse Des Réactions Chimiques

Types of Reactions: 1-Isopropylpiperidin-3-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or peracids.

Reduction: Reduction of this compound can yield 1-Isopropylpiperidin-3-ol, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, peracids.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products:

Oxidation: N-oxides.

Reduction: 1-Isopropylpiperidin-3-ol.

Substitution: Various N-substituted derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

1-Isopropylpiperidin-3-one is primarily utilized as an intermediate in the synthesis of various pharmaceuticals. Its ability to participate in further chemical transformations allows it to be used in creating compounds with potential therapeutic effects. Notably, derivatives of this compound have been investigated for their anticancer properties, showing significant inhibition of cancer cell proliferation through mechanisms such as apoptosis induction.

Neuropharmacology

Research indicates that compounds containing piperidine rings, including this compound, often interact with biological targets like neurotransmitter receptors. This interaction suggests potential applications in treating neurological disorders, including Alzheimer's disease, where modulation of acetylcholinesterase activity is crucial.

Agrochemical Synthesis

The compound serves as a precursor for synthesizing agrochemicals, which are essential for modern agriculture. Its unique structure allows for modifications that can enhance the efficacy of pesticides and herbicides.

Chemical Synthesis

In organic chemistry, this compound is employed as a building block for synthesizing complex organic molecules and heterocyclic compounds. This versatility makes it a valuable reagent in various synthetic pathways.

Case Study 1: Anticancer Properties

In vitro studies have demonstrated that derivatives of this compound significantly inhibit the proliferation of various cancer cell lines, including MDA-MB-231 (breast cancer) and HeLa (cervical cancer) cells. The mechanism involves the induction of apoptosis through caspase activation pathways, underscoring its potential as an anticancer agent.

Case Study 2: Neuroprotective Effects

Research has indicated that related compounds exhibit neuroprotective effects against amyloid-beta toxicity, relevant for Alzheimer's disease treatment. These derivatives showed moderate protective activity in astrocytes exposed to amyloid-beta, suggesting their potential utility in neurodegenerative disease therapies.

Mécanisme D'action

The mechanism of action of 1-Isopropylpiperidin-3-one involves its interaction with specific molecular targets. In medicinal chemistry, it may act on neurotransmitter pathways, influencing the release or uptake of neurotransmitters. The exact pathways and molecular targets can vary depending on the specific application and the derivatives formed from this compound.

Comparaison Avec Des Composés Similaires

1-Isopropylpiperidin-3-ylmethanol: This compound is structurally similar but contains an additional hydroxyl group, which can influence its reactivity and biological activity.

Piperidin-3-one: The parent compound without the isopropyl group, which has different chemical properties and applications.

Uniqueness: 1-Isopropylpiperidin-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its isopropyl group can influence its lipophilicity, reactivity, and interaction with biological targets, making it a valuable compound in various research and industrial applications.

Activité Biologique

1-Isopropylpiperidin-3-one (C8H15NO) is a piperidine derivative recognized for its potential biological activities and applications in drug development. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a piperidine ring with an isopropyl group at position 1 and a ketone group at position 3. This unique structure allows it to participate in various chemical transformations, making it valuable in synthetic chemistry and drug discovery.

| Property | Details |

|---|---|

| Molecular Formula | C8H15NO |

| Molecular Weight | 155.21 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is largely inferred from studies on related piperidine compounds. These compounds often interact with various biological targets, including receptors and enzymes, due to their structural similarity to natural substrates. Notably, it has been suggested that compounds like this compound may interact with coagulation factor X , which plays a crucial role in the blood coagulation cascade.

Antimicrobial Activity

While direct studies on the antimicrobial properties of this compound are sparse, piperidine derivatives are known for their diverse biological activities, including antimicrobial effects. Future investigations could clarify the extent of this compound's efficacy against microbial pathogens.

Comparative Analysis with Related Compounds

A comparison of this compound with structurally similar compounds reveals differences in reactivity and potential biological activities:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 1-Isopropylpiperidin-4-one | Ketone at position 4 | Different reactivity due to ketone position |

| 3-Isopropylpiperidin-4-one | Ketone at position 4 | Potentially different biological activities |

| 1-Isopropylpiperidin-3-ol | Hydroxyl group instead of a ketone | Altered reactivity and potential applications |

The specific substitution pattern of this compound influences its chemical reactivity and biological effects compared to these similar compounds.

Study on Piperidine Derivatives

A study focused on the synthesis and analysis of various piperidine derivatives, including those related to this compound, utilized advanced NMR techniques to investigate conformational behavior and stability. The findings indicated that structural modifications significantly impact the pharmacological profiles of these compounds .

Computational Studies

Computational modeling has been employed to predict the interaction dynamics of piperidine derivatives with biological targets. These studies suggest that modifications at the piperidine ring can enhance binding affinity to specific receptors, which may be applicable to understanding the pharmacodynamics of this compound .

Propriétés

IUPAC Name |

1-propan-2-ylpiperidin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c1-7(2)9-5-3-4-8(10)6-9/h7H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYQIRCHOEWIART-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCCC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60506997 | |

| Record name | 1-(Propan-2-yl)piperidin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60506997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77799-73-6 | |

| Record name | 1-(Propan-2-yl)piperidin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60506997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.